molecular formula C7H9N5S B147039 Triapine CAS No. 200933-27-3

Triapine

Katalognummer B147039
CAS-Nummer: 200933-27-3
Molekulargewicht: 195.25 g/mol
InChI-Schlüssel: XMYKNCNAZKMVQN-NYYWCZLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triapine Description and Antitumor Activity

Triapine as a Ribonucleotide Reductase Inhibitor and Antitumor Agent Triapine is identified as a potent inhibitor of ribonucleotide reductase (RNR) activity, which is crucial for DNA synthesis and repair. It has demonstrated broad-spectrum antitumor activity, being particularly effective against various cancer cell lines, including leukemia, nasopharyngeal carcinoma, lung carcinoma, and ovarian carcinoma. Triapine's anticancer activity is attributed to its ability to inhibit DNA synthesis, with a therapeutic index based on faster recovery of DNA synthesis in normal tissues compared to cancer cells. It has shown curative potential in some animal models and synergistic effects when combined with DNA-damaging agents, although not with all chemotherapeutic drugs .

Synthesis Analysis

Synthesis and Characterization of Triapine and Derivatives The synthesis of Triapine involves the formation of thiosemicarbazones, which are then characterized for their potential as anticancer agents. Novel derivatives of Triapine have been synthesized to improve its potency and pharmacokinetic properties. For instance, a derivative named IC25 (10) has been developed with enhanced antitumor activity, particularly against hematopoietic cancers, and exhibits good bioavailability in animal models . Additionally, a series of related ligands and their metal complexes have been synthesized, providing insights into the impact of terminal dimethylation on the cytotoxicity of these compounds .

Molecular Structure Analysis

Fluorescence Properties and Cellular Distribution Triapine possesses intrinsic fluorescence properties, which have been exploited to study its uptake and intracellular distribution in living human cancer cells. This characteristic allows for the non-invasive monitoring of the drug's localization within cells, providing valuable information on its mechanism of action at the cellular level .

Chemical Reactions Analysis

Redox Activity and Solution Speciation Triapine and its analogues exhibit redox activity, which is an important aspect of their cytotoxic mechanism. The redox behavior of Triapine, including its ability to undergo electron transfer reactions, has been studied through electrochemical and spectroelectrochemical methods. These studies have shown that Triapine can form stable complexes with metal ions such as copper and iron, which are relevant to its biological activity and potential as a chemotherapeutic agent .

Physical and Chemical Properties Analysis

Pharmacokinetics and Toxicity Profile The pharmacokinetics of Triapine have been evaluated in clinical settings. It demonstrates linear behavior with considerable interpatient variability. The elimination of Triapine is primarily through metabolism, with minimal urinary excretion. In terms of toxicity, myelosuppression is a significant adverse effect, with leukopenia being a common hematological toxicity. Non-hematological toxicities are generally mild to moderate and reversible. The safety profile of Triapine supports its use in combination trials with other anticancer agents .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Triapine is a potent small-molecule inhibitor of ribonucleotide reductase and has been used in Phase I studies in patients with advanced cancer .

Methods of Application or Experimental Procedures

Triapine was administered by a 2-hour intravenous infusion daily for 5 days. The courses were repeated every 4 weeks .

Results or Outcomes

A total of 32 patients received treatment. During the dose escalation phase of the study, grade 2–4 drug-related adverse events were first observed at a dose of 96 mg/m²/day. The most common nonhematological toxicities were asthenia, fever, nausea and vomiting, mucositis, decreased serum bicarbonate, and hyperbilirubinemia .

Application in Drug Metabolism Studies

Specific Scientific Field

This application falls under the field of Pharmacokinetics and Drug Metabolism .

Summary of the Application

The metabolism of Triapine, an anticancer drug, was studied using different methods including electrochemical oxidation, cell-free incubations with human liver microsomes (HLM), and in vivo administration in mice .

Methods of Application or Experimental Procedures

The main metabolic reactions observed were dehydrogenation and hydroxylations. The dehydrogenated metabolite M1 was identified as a thiadiazole ring-closed oxidation product of Triapine .

Results or Outcomes

The in vivo data from the urine samples revealed very high levels of the metabolites and Triapine itself already 15 minutes after treatment. This indicates that Triapine is rapidly metabolized and excreted .

Application in Leukemia Research

Specific Scientific Field

This application falls under the field of Hematology .

Summary of the Application

Triapine has been used in trials studying the treatment of Leukemia .

Results or Outcomes

Application in Lung Cancer Research

Specific Scientific Field

This application falls under the field of Pulmonology .

Summary of the Application

Triapine has been used in trials studying the treatment of Lung Cancer .

Results or Outcomes

Application in Kidney Cancer Research

Specific Scientific Field

This application falls under the field of Nephrology .

Summary of the Application

Triapine has been used in trials studying the treatment of Kidney Cancer .

Results or Outcomes

Application in Prostate Cancer Research

Specific Scientific Field

This application falls under the field of Urology .

Summary of the Application

Triapine has been used in trials studying the treatment of Prostate Cancer .

Safety And Hazards

Triapine is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Triapine has been used in trials studying the treatment of various cancers . It has shown activity against hematological diseases but has been ineffective against a variety of solid tumors . Several phase I studies are ongoing or soon commencing, combining Triapine with other drugs . These studies represent important steps forward in understanding the potential of Triapine in cancer treatment .

Eigenschaften

IUPAC Name

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYKNCNAZKMVQN-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)/C=N/NC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893923
Record name 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triapine

CAS RN

143621-35-6
Record name Triapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11940
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCX-0191
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triapine
Reactant of Route 2
Triapine
Reactant of Route 3
Reactant of Route 3
Triapine
Reactant of Route 4
Triapine
Reactant of Route 5
Triapine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.